![molecular formula C25H36N6O2S B2703830 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189507-85-4](/img/structure/B2703830.png)
1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H36N6O2S and its molecular weight is 484.66. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro studies demonstrated that compound 10ec (a derivative of this compound) exhibited significant cytotoxicity against BT-474 breast cancer cells with an IC50 value of 0.99 ± 0.01 μM . It induced apoptosis in BT-474 cells and inhibited colony formation, making it a promising candidate for further investigation in cancer therapy.
- Compound 10ec was evaluated for its ability to inhibit tubulin polymerization. Tubulin is crucial for cell division, and compounds that disrupt tubulin dynamics can be potential anticancer agents. Molecular modeling studies revealed that 10ec binds to the colchicine binding site of tubulin, suggesting its interference with microtubule assembly .
- The compound’s triazole moiety has been employed in constructing MOFs. For example, metal-organic frameworks based on 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid) (H2tmlb) have been synthesized using cobalt ions. These MOFs exhibit interesting properties, including gas adsorption, catalysis, and drug delivery .
- The compound’s synthesis involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules. The resulting 1,3,4-thiadiazole derivatives (1–4) have been characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods. These derivatives may find applications in medicinal chemistry or materials science .
Anticancer Activity
Tubulin Polymerization Inhibition
Metal-Organic Frameworks (MOFs)
1,3,4-Thiadiazole Derivatives
properties
IUPAC Name |
12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2S/c1-2-3-7-13-30-24(33)23-20(12-18-34-23)31-21(26-27-25(30)31)10-11-22(32)29-16-14-28(15-17-29)19-8-5-4-6-9-19/h12,18-19H,2-11,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZKWNAQHYSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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